4-Ethoxymethyl-1H-pyrazol-3-ylamine
Description
4-Ethoxymethyl-1H-pyrazol-3-ylamine is a substituted pyrazole derivative characterized by an ethoxymethyl group at the 4-position and an amine group at the 3-position of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
4-(ethoxymethyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-10-4-5-3-8-9-6(5)7/h3H,2,4H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDYTDACVMKIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653278 | |
| Record name | 4-(Ethoxymethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170043-91-0 | |
| Record name | 4-(Ethoxymethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Ethoxymethyl-1H-pyrazol-3-ylamine is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
This compound is notable for its ethoxymethyl substituent, which may influence its solubility and interaction with biological targets.
Research indicates that compounds within the pyrazole class can interact with various biological targets, including protein kinases. For instance, studies have demonstrated that related pyrazole derivatives can inhibit casein kinase 1 (CK1) and other kinases involved in cellular signaling pathways . The inhibition of these kinases is relevant for conditions such as cancer and neurodegenerative diseases.
Biological Activity and Efficacy
Recent studies have focused on the biological activity of this compound. Key findings include:
- Inhibition of Kinases : Similar compounds have shown selective inhibition against CK1δ/ε, which is significant in the context of cancer therapy. The selectivity of these inhibitors suggests a potential for reduced side effects compared to less selective agents .
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, although detailed quantitative data is still needed.
Case Study 1: Neurodegenerative Disease Models
In a study exploring neurodegenerative diseases, pyrazole derivatives were tested for their ability to inhibit dual leucine zipper kinase (DLK), a target implicated in neuronal degeneration. The results indicated that these compounds could potentially mitigate neuronal cell death in models of Alzheimer’s disease and amyotrophic lateral sclerosis (ALS) .
Case Study 2: Cancer Cell Lines
Another investigation evaluated the cytotoxic effects of various pyrazole derivatives on pancreatic ductal adenocarcinoma (PANC-1) cells. The results showed that certain derivatives elicited significant cytotoxicity, suggesting that structural modifications could enhance efficacy against specific cancer types .
Data Summary
The following table summarizes key findings from various studies on related compounds:
| Compound | Target Kinase | IC50 (nM) | Cell Line Tested | Observed Effect |
|---|---|---|---|---|
| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | CK1δ/ε | <10 | PANC-1 | Selective cytotoxicity |
| This compound | DLK | TBD | Neuronal cell lines | Potential neuroprotective effect |
| Other Pyrazole Derivatives | Various kinases | TBD | Various cancer cell lines | Cytotoxicity observed |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyrazole ring significantly alter physicochemical properties and reactivity. Below is a comparison with key analogs:
Key Observations :
- Lipophilicity : The ethoxymethyl group in the target compound likely increases lipophilicity compared to methyl or phenyl substituents, which may enhance membrane permeability in drug delivery .
- Hydrogen Bonding : The amine group at position 3 enables hydrogen bonding, similar to other pyrazole-3-amines, but the ethoxymethyl group introduces steric hindrance that could affect crystal packing or receptor binding .
Reactivity Differences :
- Ethoxymethyl groups are less reactive toward electrophiles compared to cyano or hydrazine substituents, as observed in pyrazolo[3,4-d]pyrimidine syntheses .
- Thiazole-containing derivatives exhibit higher thermal stability due to aromatic heterocyclic fusion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
